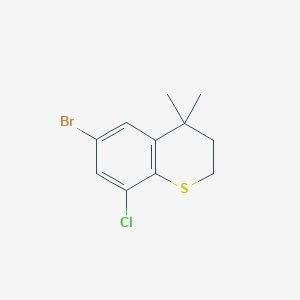
6-Bromo-8-chloro-4,4-dimethylthiochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-chloro-4,4-dimethylthiochroman is an organic compound that belongs to the thiochromene family This compound is characterized by the presence of bromine and chlorine atoms, along with two methyl groups attached to the thiochromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloro-4,4-dimethylthiochroman typically involves the reaction of thiochromene derivatives with brominating and chlorinating agents. One common method is the bromination of 4,4-dimethylthiochromene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The chlorination can be achieved using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar bromination and chlorination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chloro-4,4-dimethylthiochroman undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiochromene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the thiochromene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted thiochromenes depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dehalogenated thiochromenes or modified thiochromene rings.
Scientific Research Applications
6-Bromo-8-chloro-4,4-dimethylthiochroman has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloro-4,4-dimethylthiochroman depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
6-bromo-4,4-dimethylthiochroman: Lacks the chlorine atom, making it less versatile in certain reactions.
8-chloro-4,4-dimethylthiochroman: Lacks the bromine atom, which may affect its reactivity and applications.
4,4-dimethylthiochroman: Lacks both bromine and chlorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
This dual halogenation allows for a broader range of chemical modifications and enhances its utility in various research fields .
Properties
Molecular Formula |
C11H12BrClS |
|---|---|
Molecular Weight |
291.64 g/mol |
IUPAC Name |
6-bromo-8-chloro-4,4-dimethyl-2,3-dihydrothiochromene |
InChI |
InChI=1S/C11H12BrClS/c1-11(2)3-4-14-10-8(11)5-7(12)6-9(10)13/h5-6H,3-4H2,1-2H3 |
InChI Key |
GJJRGLBMAOEJSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCSC2=C1C=C(C=C2Cl)Br)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














